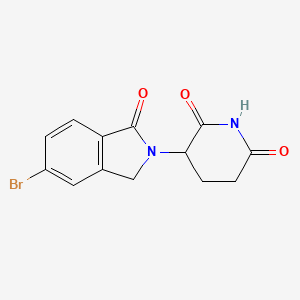
2-bromo-6-fluoro-3-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-bromo-6-fluoro-3-(trifluoromethyl)pyridine” is a chemical compound with the CAS Number: 1159512-38-5 . It has a molecular weight of 243.99 . The compound is typically stored at room temperature in an inert atmosphere . It appears as a colorless to yellow liquid or semi-solid or solid or lump .
Synthesis Analysis
The synthesis and applications of trifluoromethylpyridine (TFMP) derivatives, including “this compound”, have been extensively studied in the agrochemical and pharmaceutical industries . The compound is used in the preparation of heteroaromatic amide derivatives for inhibiting Nav1.7 .Molecular Structure Analysis
The InChI code for “this compound” is1S/C6H2BrF4N/c7-5-3(8)1-2-4(12-5)6(9,10)11/h1-2H . This code provides a standard way to encode the compound’s molecular structure. Chemical Reactions Analysis
The compound acts as a reactant in various chemical reactions. For instance, it is used in the preparation of aminopyridines through amination reactions . It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 153.1±35.0 °C and a predicted density of 1.786±0.06 g/cm3 . Its pKa is predicted to be -6.33±0.22 .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The major use of TFMP derivatives, including “2-bromo-6-fluoro-3-(trifluoromethyl)pyridine”, is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-bromo-6-fluoro-3-(trifluoromethyl)pyridine involves the introduction of a bromine atom, a fluorine atom, and a trifluoromethyl group onto a pyridine ring.", "Starting Materials": [ "2-chloro-6-fluoropyridine", "bromine", "trifluoromethyl iodide", "potassium carbonate", "copper(I) iodide", "copper(II) sulfate", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "acetone", "water" ], "Reaction": [ "Step 1: Conversion of 2-chloro-6-fluoropyridine to 2-bromo-6-fluoropyridine\n- React 2-chloro-6-fluoropyridine with bromine in the presence of potassium carbonate and copper(I) iodide\n- Heat the reaction mixture at 100°C for 24 hours\n- Isolate the product by filtration and wash with water and diethyl ether\n\nStep 2: Conversion of 2-bromo-6-fluoropyridine to 2-bromo-6-fluoro-3-(trifluoromethyl)pyridine\n- React 2-bromo-6-fluoropyridine with trifluoromethyl iodide in the presence of copper(II) sulfate and sodium borohydride\n- Heat the reaction mixture at 80°C for 24 hours\n- Quench the reaction with hydrochloric acid and extract the product with diethyl ether\n- Wash the organic layer with water and sodium hydroxide solution\n- Dry the organic layer with anhydrous sodium sulfate\n- Isolate the product by evaporation of the solvent" ] } | |
Número CAS |
1807069-94-8 |
Fórmula molecular |
C6H2BrF4N |
Peso molecular |
244 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




